2-Deoxy-D-ribose
2-Deoxy-D-ribose
2-deoxy-D-ribose is a deoxypentose that is D-ribose in which the hydroxy group at position C-2 is replaced by hydrogen. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is functionally related to a D-ribose.
Deoxyribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Deoxy-D-ribose is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
2-deoxy-D-ribose is a metabolite found in or produced by Saccharomyces cerevisiae.
Deoxyribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Deoxy-D-ribose is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
2-deoxy-D-ribose is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
1724-14-7
VCID:
VC21268573
InChI:
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1
SMILES:
C(C=O)C(C(CO)O)O
Molecular Formula:
C5H10O4
Molecular Weight:
134.13 g/mol
2-Deoxy-D-ribose
CAS No.: 1724-14-7
Cat. No.: VC21268573
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-deoxy-D-ribose is a deoxypentose that is D-ribose in which the hydroxy group at position C-2 is replaced by hydrogen. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is functionally related to a D-ribose. Deoxyribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 2-Deoxy-D-ribose is a natural product found in Homo sapiens and Trypanosoma brucei with data available. 2-deoxy-D-ribose is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 1724-14-7 |
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | (3S,4R)-3,4,5-trihydroxypentanal |
| Standard InChI | InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 |
| Standard InChI Key | ASJSAQIRZKANQN-CRCLSJGQSA-N |
| Isomeric SMILES | C(C=O)[C@@H]([C@@H](CO)O)O |
| SMILES | C(C=O)C(C(CO)O)O |
| Canonical SMILES | C(C=O)C(C(CO)O)O |
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